molecular formula C22H21N3O3S B2496227 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 899742-33-7

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2496227
CAS No.: 899742-33-7
M. Wt: 407.49
InChI Key: UHSDCZKSICRTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic derivative featuring a fused 8-oxa-3,5-diaza core, an ethyl substituent at position 5, and a sulfanyl-acetamide side chain linked to a 4-ethylphenyl group.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-14-9-11-15(12-10-14)23-18(26)13-29-22-24-19-16-7-5-6-8-17(16)28-20(19)21(27)25(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSDCZKSICRTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, including the formation of the core tricyclic structure, the introduction of the sulfanyl group, and the acetamide functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfanyl group and the tricyclic structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with sulfonamide- and acetamide-containing derivatives, which are prevalent in drug discovery. A notable analog is (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, ), which also integrates a sulfonamide-acetamide framework but lacks the tricyclic core.

Property Target Compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
Molecular Weight ~450–500 g/mol (estimated) 299.34 g/mol
Functional Groups Sulfanyl, acetamide, ethylphenyl, tricyclic oxa-diaza core Sulfonamide, acetamide, tetrahydrofuran ring
Synthetic Yield Not reported 57%
Melting Point Not reported 174–176°C
Bioactivity Hypothesized enzyme inhibition or ferroptosis induction (inferred from analogs) No direct bioactivity reported; structural focus

Functional Analogues in Ferroptosis Induction

Ferroptosis-inducing compounds (FINs) represent a pharmacologically relevant class for cancer therapy. While the target compound’s role in ferroptosis is unstudied, structurally unrelated FINs (e.g., erastin, RSL3) and natural compounds (e.g., artemisinin derivatives) demonstrate that sulfhydryl-reactive groups (e.g., sulfanyl) can modulate redox pathways . The ethylphenyl and acetamide moieties in the target compound may enhance membrane permeability or target binding, akin to synthetic FINs optimized for oral squamous cell carcinoma (OSCC) selectivity .

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its intricate structure, featuring multiple functional groups, suggests a variety of biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C20H24N4O3SC_{20}H_{24}N_4O_3S with a molecular weight of approximately 432.48 g/mol. The unique tricyclic structure combined with a sulfanyl group indicates potential interactions with various biological targets.

Key Structural Features

FeatureDescription
Functional GroupsSulfanyl, acetamide, diazatricyclo
Molecular Weight432.48 g/mol
Heterocyclic NatureContains nitrogen and oxygen in the ring

The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the sulfanyl group is indicative of potential kinase inhibition, which is a common target in drug development for conditions such as cancer and inflammation.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. In vitro studies are essential to assess the effectiveness of this compound against various bacterial and fungal strains. The presence of aromatic groups and heterocycles suggests a promising profile for antimicrobial action .

Kinase Inhibition

The compound's structural characteristics align with known kinase inhibitors. Kinases play crucial roles in numerous cellular processes, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases. Further studies are needed to explore specific kinase targets.

Case Studies and Research Findings

  • In vitro Efficacy : Initial studies have shown that related compounds demonstrate significant inhibition against certain cancer cell lines. For instance, compounds with similar diazatricyclo structures have been tested for cytotoxicity against breast and prostate cancer cells.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the ethyl side chain can enhance biological activity while maintaining selectivity for target enzymes.
  • Pharmacological Applications : The compound shows promise in medicinal chemistry as a scaffold for developing new drugs targeting inflammatory diseases and cancers due to its unique structural features and potential biological interactions.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can its purity be validated?

  • Methodological Answer : The synthesis involves sequential substitution and cyclization reactions. For example, the sulfanyl group is introduced via nucleophilic substitution using sodium hydride in DMF, followed by cyclization under anhydrous conditions. Purity validation requires HPLC (≥98% purity threshold) and spectroscopic techniques (e.g., 1^1H/13^13C NMR, high-resolution mass spectrometry). Contaminants like unreacted intermediates are monitored via TLC with ethyl acetate/hexane (3:7) .

Q. How can structural elucidation be performed for this tricyclic compound?

  • Methodological Answer : X-ray crystallography is optimal for resolving the tricyclic core’s stereochemistry. If crystals are unavailable, 2D NMR (COSY, HSQC, HMBC) can map 1^{1}H-13^{13}C correlations. For example, HMBC peaks between the oxa-oxygen and adjacent carbons confirm the 8-oxa bridge. Mass spectrometry (ESI-TOF) validates the molecular ion [M+H]+^+ at m/z 438.12 .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use target-specific assays:

  • Enzyme inhibition : Fluorescence polarization assays with recombinant kinases (e.g., EGFR) at 10 µM compound concentration.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC50_{50} calculations after 72-hour exposure.
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer : Contradictory results (e.g., variable IC50_{50} values across studies) may arise from assay conditions (e.g., serum protein binding). Address this by:

  • Repeating assays under standardized conditions (e.g., 1% FBS).
  • Validating target engagement via cellular thermal shift assays (CETSA).
  • Cross-referencing with structural analogs (e.g., fluorophenyl derivatives) to identify substituent-dependent activity trends .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Methodological Answer :

  • Bioisosteric replacement : Replace the ethyl group with a trifluoromethyl group to reduce CYP450-mediated oxidation.
  • Prodrug design : Mask the acetamide as a phosphate ester for enhanced solubility and delayed hydrolysis.
  • In silico guidance : Use molecular dynamics simulations (e.g., COMSOL) to predict metabolic hotspots and logP values .

Q. How can computational modeling elucidate the compound’s binding mode to a target protein?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with a crystal structure of the target (e.g., COX-2) to generate binding poses. Refine with MM-GBSA for ΔG calculations.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Key interactions (e.g., hydrogen bonds with Thr513) validate pharmacophore models .

Q. What experimental designs validate the compound’s mechanism of action in vivo?

  • Methodological Answer :

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life via LC-MS/MS.
  • Biomarker analysis : Quantify downstream targets (e.g., phosphorylated ERK) via Western blot in tumor tissues.
  • Genetic validation : CRISPR knockout of the putative target (e.g., HDAC6) to confirm phenotype rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.